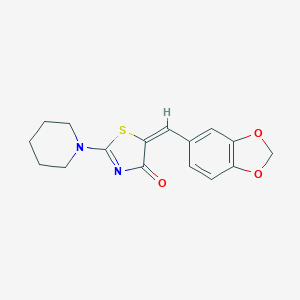![molecular formula C19H14ClNO3S B416193 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313267-66-2](/img/structure/B416193.png)
3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a complex organic compound that features a thiazolidine ring fused with a chromenone structure
Mechanism of Action
Target of Action
Similar compounds with a chromen-2-one nucleus are known to have a wide spectrum of biological action, including antiviral, anti-inflammatory, and antitumor activities . They are known to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with a similar structure have been shown to interact with their targets, leading to changes at the molecular level . For instance, some chromen-2-one derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound is 37183736 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and antitumor activities .
Preparation Methods
The synthesis of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with 3-acetyl-2H-chromen-2-one under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar compounds include other thiazolidine and chromenone derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Coumarin derivatives:
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-6-3-5-13(10-14)18-21(8-9-25-18)17(22)15-11-12-4-1-2-7-16(12)24-19(15)23/h1-7,10-11,18H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBFZDVJLAUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B416110.png)


![2-amino-4-(4-bromo-5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B416113.png)
![6-Amino-3-methyl-1-phenyl-4-(2,3,5,6-tetramethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B416116.png)

![METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B416124.png)

![4-Nitro-5-methyl[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole](/img/structure/B416127.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B416128.png)

![8-Tert-butyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B416131.png)
![2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl 2,4-dichlorobenzoate](/img/structure/B416132.png)

